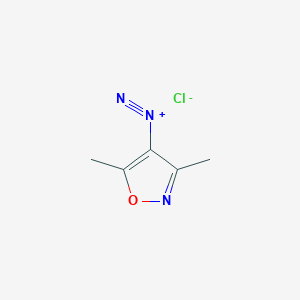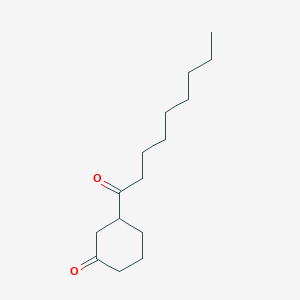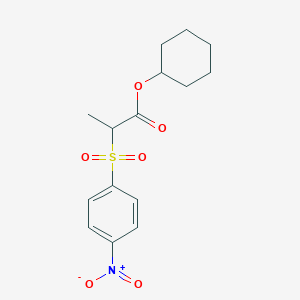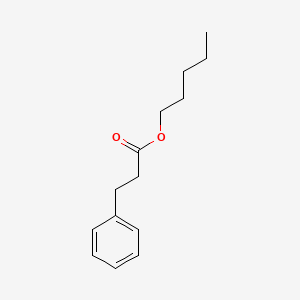
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is a diazonium salt derived from 3,5-dimethyl-1,2-oxazole. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of the diazonium group makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1,2-oxazole. This process can be carried out by treating the corresponding amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with aromatic compounds to form azo compounds, which are valuable in dye chemistry.
Common Reagents and Conditions:
Substitution Reactions: Typically involve copper(I) salts as catalysts and are carried out in aqueous or alcoholic solutions.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines as coupling partners.
Major Products:
Substitution Reactions: Yield halogenated, hydroxylated, or cyanated derivatives of 3,5-dimethyl-1,2-oxazole.
Coupling Reactions: Produce azo compounds with vibrant colors, useful in dye manufacturing.
Applications De Recherche Scientifique
3,5-Dimethyl-1,2-oxazole-4-diazonium chloride has several applications in scientific research:
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its reactive diazonium group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of dyes and pigments, contributing to the textile and printing industries.
Mécanisme D'action
The reactivity of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride is primarily due to the presence of the diazonium group, which can undergo various transformations. The diazonium group can be replaced by nucleophiles through a substitution mechanism, often facilitated by copper(I) catalysts. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1,2,4-oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyrazole-3-diazonium salts: Share the diazonium functional group but differ in the heterocyclic core, leading to distinct reactivity and applications.
Uniqueness: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is unique due to its specific combination of the oxazole ring and diazonium group, which imparts distinct reactivity patterns and makes it particularly useful in the synthesis of azo dyes and other organic compounds .
Propriétés
Numéro CAS |
166766-04-7 |
|---|---|
Formule moléculaire |
C5H6ClN3O |
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
3,5-dimethyl-1,2-oxazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H6N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZJJHSOKUVGNCAW-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NO1)C)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)




